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molecular formula C11H12ClNO4 B8803808 Tert-butyl 2-chloro-4-nitrobenzoate CAS No. 250790-05-7

Tert-butyl 2-chloro-4-nitrobenzoate

Cat. No. B8803808
M. Wt: 257.67 g/mol
InChI Key: AWGXKDKZWXJTFT-UHFFFAOYSA-N
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Patent
US07696200B2

Procedure details

Lithium tert-butylate (2.2 M in tetrahydrofuran, 6.2 mL, 13.6 mmol) was added to a solution of 2-chloro-4-nitrobenzoyl chloride (2.00 g, 9.09 mmol) in tetrahydrofuran (12 mL) at 0° C. The orange solution was kept at 0° C. for 1.5 h, then allowed to reach room temperature over 16 h, then partitioned between 1 M aq. sodium carbonate solution and isopropyl acetate. The organic layer was dried (MgSO4) and evaporated to afford tert-butyl 2-chloro-4-nitro-benzoate (2.05 g, 88%) which was directly used in the next step. Brown oil, MS (EI)=257.1 (M+).
Name
Lithium tert-butylate
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Li+].[CH3:2][C:3]([O-:6])([CH3:5])[CH3:4].[Cl:7][C:8]1[CH:16]=[C:15]([N+:17]([O-:19])=[O:18])[CH:14]=[CH:13][C:9]=1[C:10](Cl)=[O:11]>O1CCCC1>[Cl:7][C:8]1[CH:16]=[C:15]([N+:17]([O-:19])=[O:18])[CH:14]=[CH:13][C:9]=1[C:10]([O:6][C:3]([CH3:5])([CH3:4])[CH3:2])=[O:11] |f:0.1|

Inputs

Step One
Name
Lithium tert-butylate
Quantity
6.2 mL
Type
reactant
Smiles
[Li+].CC(C)(C)[O-]
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
12 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to reach room temperature over 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
partitioned between 1 M aq. sodium carbonate solution and isopropyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC1=C(C(=O)OC(C)(C)C)C=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.05 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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